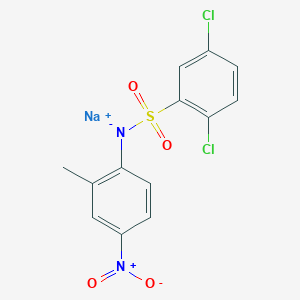

FH535 sodium salt

Description

Historical Context of FH535 Sodium Salt Development and Initial Characterization in Research

The development of FH535 emerged from a targeted effort to identify inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various human cancers. nih.gov Researchers screened a chemical library using a cell-based reporter assay responsive to β-catenin/T-cell factor (Tcf) activity, leading to the identification of FH535. nih.gov

Initial characterization revealed that FH535 not only suppressed Wnt/β-catenin signaling but also antagonized the activity of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ. nih.govaacrjournals.org This dual inhibitory profile distinguished it from other known PPAR antagonists, such as GW9662, which is structurally similar but does not affect the Wnt/β-catenin pathway in the same manner. nih.govaacrjournals.org Early studies demonstrated that FH535 could inhibit the growth of various cancer cell lines, including those from the colon, lung, and liver, suggesting its potential as a research tool and a lead compound for therapeutic development. nih.govapexbt.com

Mechanistically, it was discovered that FH535's inhibitory action does not depend on the covalent modification of a cysteine residue within the PPAR ligand-binding domain, a mechanism utilized by the antagonist GW9662. sigmaaldrich.com Instead, FH535 was found to block the interaction between PPARγ and the coactivator β-catenin. sigmaaldrich.comaacrjournals.org This initial work laid the foundation for its use in exploring the convergence of these two signaling pathways.

Role of this compound in Advancing Understanding of Cellular Signaling Modulators

FH535 has been instrumental in elucidating the complex interplay between the Wnt/β-catenin and PPAR signaling pathways. As a dual inhibitor, it allows researchers to probe the consequences of simultaneously blocking these two pathways, which are known to cooperate in regulating gene expression and cellular behavior.

The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development and adult tissue homeostasis. nih.gov Its aberrant activation, often due to mutations, leads to the nuclear accumulation of β-catenin, which then associates with Tcf/Lef transcription factors to drive the expression of target genes involved in cell proliferation, such as c-myc and Cyclin D1. nih.gov FH535 has been shown to effectively suppress this Tcf-dependent transcription. nih.gov

PPARs are nuclear hormone receptors that function as ligand-activated transcription factors, playing key roles in metabolism and inflammation. The discovery that FH535 also antagonizes PPARγ and PPARδ provided a chemical tool to investigate the functional links between metabolic regulation and oncogenic signaling. nih.gov Research using FH535 has demonstrated that it inhibits the recruitment of essential coactivators, namely glucocorticoid receptor-interacting protein 1 (GRIP1) and β-catenin itself, to both PPARγ and PPARδ. rndsystems.comaacrjournals.orgmedchemexpress.com This mechanistic insight has advanced the understanding of how these signaling pathways intersect at the level of transcriptional regulation.

The table below summarizes the inhibitory effects of FH535 on key cellular signaling pathways as observed in various cancer cell lines.

| Cell Line | Pathway Targeted | Observed Effect | Key Findings |

| HCT116 (Colon Cancer) | Wnt/β-catenin & PPAR | Inhibition of β-catenin/Tcf-dependent reporter activity and PPAR-dependent transactivation. aacrjournals.orgaacrjournals.org | FH535 inhibits the recruitment of coactivators GRIP1 and β-catenin to PPARγ and PPARδ. aacrjournals.orgresearchgate.net |

| SW480 & HT29 (Colon Cancer) | Wnt/β-catenin | Inhibition of cell proliferation, migration, and invasion. nih.gov | Downregulation of Wnt target genes like LEF1, AXIN2, cyclin D1, and survivin. nih.gov |

| Pancreatic Cancer Cells | Wnt/β-catenin | Suppression of cell migration, invasion, and growth. medchemexpress.com Repression of angiogenesis-related genes. medchemexpress.comnih.gov | Downregulation of pancreatic cancer stem cell markers CD24 and CD44. nih.gov |

| Breast Cancer Cells (MDA-MB-231 & HCC38) | Wnt/β-catenin | Inhibition of cell growth, migration, and invasion. apexbt.com | The effects were observed without altering the cells' adhesive capabilities to type I collagen. apexbt.com |

| Hepatocellular Carcinoma (HCC) Cells (Huh7, PLC) | Wnt/β-catenin | Inhibition of cell proliferation. apexbt.com | FH535 demonstrates potent anti-proliferative effects in liver cancer cell lines. apexbt.com |

Scope and Significance of Contemporary Research on this compound

Current research on FH535 continues to expand, primarily focusing on its anti-cancer properties across a wide spectrum of malignancies. The compound is being extensively studied for its ability to inhibit key processes of cancer progression, including proliferation, cell cycle progression, motility (migration and invasion), and angiogenesis. nih.govnih.gov

A significant area of investigation is the effect of FH535 on cancer stem cells (CSCs). In pancreatic cancer, for instance, FH535 has been shown to impair the stemness of CSCs by downregulating specific markers like CD24 and CD44. nih.gov This is a critical area of research, as CSCs are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.

Furthermore, transcriptomic studies, such as RNA sequencing, have provided a broader view of the molecular consequences of FH535 treatment. nih.gov These analyses have revealed that FH535 alters the expression of a multitude of genes involved in critical biological pathways, including DNA replication, cell cycle regulation, and various metabolic processes. nih.gov For example, in colon cancer cells, FH535 has been found to downregulate matrix metalloproteinase-7 (MMP-7), MMP-9, Snail, and vimentin, which are all crucial for cell motility and invasion. nih.gov

The significance of contemporary FH535 research lies in its potential to uncover novel therapeutic strategies. By targeting two interconnected and critical signaling pathways, FH535 provides a model for developing multi-targeted agents. Its efficacy in preclinical models, such as repressing pancreatic cancer xenograft growth and angiogenesis in mice, underscores its potential for further investigation. medchemexpress.comnih.gov The ongoing research aims to further delineate its mechanism of action in different cellular contexts and explore its utility in combination with other therapeutic agents. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H9Cl2N2NaO4S |

|---|---|

Molecular Weight |

383.2 g/mol |

IUPAC Name |

sodium;(2,5-dichlorophenyl)sulfonyl-(2-methyl-4-nitrophenyl)azanide |

InChI |

InChI=1S/C13H9Cl2N2O4S.Na/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15;/h2-7H,1H3;/q-1;+1 |

InChI Key |

KUOWFVORCZBNQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])[N-]S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.[Na+] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Fh535 Sodium Salt

Elucidation of Wnt/β-Catenin Pathway Modulation by FH535 Sodium Salt

FH535 is recognized as a synthetic, cell-permeable inhibitor of the canonical Wnt/β-catenin signaling pathway. nih.govnih.govnih.gov This pathway is crucial for cell proliferation, differentiation, and embryogenesis, and its aberrant activation is a hallmark of numerous cancers. nih.govmdpi.comnih.gov FH535 exerts its modulatory effects by targeting downstream components of the pathway, ultimately repressing the transcriptional activity that drives pathological processes. nih.govnih.gov

Inhibition of β-Catenin/TCF/LEF Transcriptional Activity by this compound

A primary mechanism of FH535 is the suppression of β-catenin/T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) mediated transcription. nih.gov In the canonical Wnt pathway, the nuclear accumulation of β-catenin allows it to form a complex with TCF/LEF transcription factors, which then activates the expression of target genes. nih.govmdpi.com

Research has consistently demonstrated that FH535 effectively inhibits this final transcriptional step. Using luciferase reporter assays with constructs like TOPFlash, which measures TCF-dependent transcription, studies have confirmed a dose-dependent decrease in transcriptional activity in various cancer cell lines, including pancreatic, colon, and liver cancer cells, upon treatment with FH535. nih.govnih.govplos.org This inhibition occurs for both endogenous β-catenin and exogenously expressed forms, including constitutively active mutants. nih.gov The suppression of β-catenin/TCF/LEF activity leads to the downregulation of critical downstream target genes involved in cell proliferation and survival, such as Cyclin D1, Survivin, LEF1, and AXIN2. nih.govplos.org

Table 1: Research Findings on FH535 Inhibition of Wnt/β-Catenin Transcriptional Activity

| Cell Line(s) | Assay Used | Key Finding | Reference(s) |

|---|---|---|---|

| Pancreatic Cancer (PANC-1, BxPC-3) | Luciferase Reporter Assay | FH535 suppressed TCF-dependent transcription in a dose-dependent manner. | nih.gov |

| Hepatocellular Carcinoma (Huh7, Hep3B) | TOPFlash Luciferase Reporter | FH535 inhibited transcriptional activation mediated by both wild-type and constitutively active β-catenin. | plos.org |

| Colon Cancer (SW480) | TOPFlash Luciferase Reporter | FH535 effectively suppressed TCF-dependent transcription. | nih.gov |

| Osteosarcoma | Topflash Reporter Assay | FH535 demonstrated potent inhibition of β-catenin transcriptional activity. | nih.gov |

Effects of this compound on Key Wnt Pathway Components (e.g., β-Catenin, Axin2, GSK3β)

The influence of FH535 extends to several key proteins within the Wnt signaling cascade.

Axin2: FH535 treatment leads to the inhibition of Axin2 mRNA transcript levels. nih.govnih.gov Axin2 is itself a target gene of the Wnt/β-catenin pathway, creating a negative feedback loop. nih.gov More importantly, Axin is a crucial scaffold protein in the β-catenin destruction complex, which also includes glycogen (B147801) synthase kinase-3β (GSK3β) and adenomatous polyposis coli (APC). nih.govembopress.org By facilitating the phosphorylation of β-catenin, this complex targets it for proteasomal degradation. nih.govnih.gov The mechanism by which FH535 affects Axin2 is linked to its inhibition of tankyrase enzymes. nih.gov

GSK3β: Glycogen synthase kinase-3β (GSK3β) is the kinase within the destruction complex responsible for phosphorylating β-catenin, marking it for degradation. nih.govembopress.org While FH535 does not appear to directly target GSK3β, it enhances the stability of the destruction complex scaffold protein Axin2. nih.gov By stabilizing Axin2, FH535 promotes the GSK3β-dependent phosphorylation of β-catenin, thereby negatively regulating the pathway. nih.govembopress.org

Investigational Approaches to Dissect FH535's Influence on Wnt Ligand-Receptor Interactions

The canonical Wnt pathway is initiated when a Wnt ligand binds to a Frizzled (Fzd) family receptor and a low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptor at the cell surface. nih.govoncotarget.com The known mechanisms of FH535 indicate that it acts intracellularly, downstream of this initial ligand-receptor engagement. nih.govnih.gov

Investigational approaches to study the ligand-receptor interaction stage of the Wnt pathway typically involve different strategies than those used to characterize FH535. Such approaches could include:

Antibody-based Inhibition: Developing antibodies that specifically target and block the extracellular domains of LRP5/6 or Fzd receptors to prevent Wnt ligand binding. oncotarget.com

Domain Mapping: Identifying the specific domains within the LRP6 co-receptor that preferentially bind to different Wnt ligands to understand signaling specificity. oncotarget.com

High-Throughput Screening: Screening for small molecules that physically disrupt the interaction between Wnt proteins and their receptors.

While these methods are standard for investigating the initial steps of Wnt signaling, current research on FH535 has focused on its downstream, intracellular targets. nih.gov

Interplay of this compound with Canonical Wnt Signaling Regulation

FH535 integrates into the regulation of canonical Wnt signaling at a critical downstream juncture. The central regulatory hub of the pathway is the β-catenin destruction complex. nih.gov In the absence of a Wnt signal, this complex phosphorylates β-catenin, leading to its destruction. nih.gov

Recent findings have provided a more conclusive mechanism for FH535's action, identifying tankyrase 1 and 2 (TNKS1/2) as molecular targets. nih.gov The TNKS1/2 enzymes are positive regulators of Wnt signaling because they PARylate (add poly(ADP-ribose) polymers to) Axin2, marking it for degradation. nih.gov By inhibiting TNKS1/2, FH535 prevents the PARylation of Axin2. nih.gov This leads to the stabilization and accumulation of Axin2 protein, which in turn reinforces the assembly and activity of the β-catenin destruction complex. nih.gov A more active destruction complex leads to more efficient phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and inhibiting the transcription of Wnt target genes. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Interactions with this compound

In addition to its role as a Wnt pathway inhibitor, FH535 is also a dual antagonist of peroxisome proliferator-activated receptors (PPARs). nih.govaacrjournals.org PPARs are ligand-activated transcription factors from the nuclear hormone receptor superfamily that play roles in metabolism and cell differentiation. medchemexpress.com The discovery of FH535's dual activity stemmed from its structural similarity to known PPARγ antagonists like GW9662. nih.govaacrjournals.org

Inhibitory Actions of this compound on PPARγ and PPARδ Activities

FH535 has been shown to specifically antagonize the activities of both PPARγ and PPARδ. nih.govaacrjournals.org Its inhibitory mechanism is distinct from some other PPAR antagonists and contributes to its unique biological profile.

Antagonism of Ligand-Dependent Activation: FH535 effectively inhibits the ligand-dependent transcriptional activation of both PPARγ and PPARδ. aacrjournals.org This has been demonstrated in reporter assays where FH535 suppresses the activity of a PPAR-response element (PPRE) reporter, and this suppression can be reversed by the addition of PPAR agonists. aacrjournals.orgresearchgate.net

Inhibition of Coactivator Recruitment: A key mechanistic insight is that FH535 inhibits the recruitment of transcriptional coactivators to PPARs. nih.govaacrjournals.org Specifically, it blocks the interaction of both PPARγ and PPARδ with the coactivator GRIP1 (glucocorticoid receptor-interacting protein 1). aacrjournals.orgresearchgate.net Furthermore, FH535 uniquely inhibits the physical interaction between PPARγ and the coactivator β-catenin, a mechanism not shared by the similar compound GW9662. nih.govaacrjournals.org This action provides a direct link between its inhibitory effects on the PPAR and Wnt/β-catenin pathways. nih.gov Notably, FH535 does not prevent the binding of corepressors like NCoR and SMRT. nih.govaacrjournals.org

Table 2: Summary of FH535's Inhibitory Actions on PPAR Isotypes

| PPAR Isotype | Mechanism of Inhibition | Supporting Evidence | Reference(s) |

|---|---|---|---|

| PPARγ | Antagonizes ligand-dependent activation. | Inhibition of PPRE reporter activity is suppressed by PPARγ agonist 15ΔPGJ2. | aacrjournals.orgresearchgate.net |

| Inhibits recruitment of coactivators. | Blocks physical interaction between PPARγ and β-catenin. | nih.govaacrjournals.org | |

| PPARδ | Antagonizes ligand-dependent activation. | Inhibition of PPRE reporter activity is suppressed by PPARδ agonist L165041. | aacrjournals.orgresearchgate.net |

| Inhibits recruitment of coactivators. | Inhibits interaction with GRIP1 but not with corepressors NCoR or SMRT. | nih.govaacrjournals.orgresearchgate.net |

Research into this compound's Impact on PPAR Ligand-Binding Domain Functionality

Research into the interaction between FH535 and Peroxisome Proliferator-Activated Receptors (PPARs) reveals a distinct mechanism of antagonism. Studies have shown that FH535 antagonizes the ligand-dependent activation of both PPARγ and PPARδ. spandidos-publications.comresearchgate.net The functional activity of FH535 is dependent on the presence of functional PPARδ. spandidos-publications.comwindows.net However, its inhibitory action does not rely on the covalent modification of a cysteine residue within the PPAR ligand-binding domain (LBD). spandidos-publications.comnih.gov This is a significant distinction from other known PPARγ antagonists, such as GW9662, whose action is critically dependent on interaction with a specific cysteine residue (C285) in the LBD. nih.gov

Experiments using HCT116 cells demonstrated that FH535 similarly inhibits the transactivation of both wild-type PPARγ and a C285A mutant version, confirming that this cysteine residue is not essential for its activity. spandidos-publications.comwindows.net Likewise, its inhibition of PPARδ transactivation was shown to be similar for both wild-type and a C248A mutant of PPARδ. spandidos-publications.comwindows.net This evidence suggests that FH535 employs a different mode of binding or conformational restriction on the PPAR LBD compared to other antagonists, allowing it to block coactivator binding without direct covalent interaction at that specific site. nih.gov

Analysis of Coactivator Recruitment Modulation (e.g., GRIP1) by this compound

A key aspect of FH535's mechanism as a PPAR antagonist is its ability to disrupt the recruitment of essential coactivators to the receptor. Mechanistically, FH535 has been shown to inhibit the recruitment of glucocorticoid receptor interacting protein 1 (GRIP1) to both PPARδ and PPARγ. spandidos-publications.comresearchgate.net In mammalian two-hybrid assays, FH535 effectively blocked the interaction between PPARδ and GRIP1. spandidos-publications.com

Furthermore, FH535 also prevents the recruitment of β-catenin, which can function as a coactivator for PPARs. spandidos-publications.comresearchgate.net Notably, while both FH535 and the antagonist GW9662 inhibit the binding of GRIP1, only FH535 was found to block the physical interaction between PPARγ and β-catenin. spandidos-publications.comnih.gov This unique capability to inhibit β-catenin recruitment is linked to FH535's potent inhibition of the Wnt/β-catenin signaling pathway. researchgate.net Conversely, the compound does not affect the recruitment of corepressors like NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) to PPARδ. spandidos-publications.comresearchgate.net

Investigation of this compound's Effects on PPAR-Mediated Transcriptional Regulation

The inhibitory effects of FH535 on coactivator recruitment directly translate to the suppression of PPAR-mediated gene transcription. In cell-based reporter assays, FH535 inhibits both PPARγ and PPARδ transactivation in HCT116 cells. spandidos-publications.com Specifically, it has been shown to suppress the activity of a Peroxisome Proliferator Response Element (PPRE) luciferase reporter, indicating a direct blockade of the transcriptional machinery activated by PPARs. spandidos-publications.comnih.gov

Exploration of Secondary Molecular Targets and Interacting Pathways of this compound

Beyond its well-documented effects on PPAR and Wnt/β-catenin signaling, FH535 interacts with several other key cellular pathways and molecular targets.

Association of this compound with Tankyrase (TNKS1/2) Inhibition and PARylation Modulation

Recent studies have identified Tankyrase 1 and 2 (TNKS1/2) as direct targets of FH535. spandidos-publications.comnih.gov Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway by marking the destruction complex component Axin for degradation. By adding poly(ADP-ribose) chains (PARylation) to Axin, tankyrases promote its ubiquitination and subsequent removal, leading to the stabilization and nuclear accumulation of β-catenin.

Research in osteosarcoma cells has provided evidence that FH535 acts through the inhibition of tankyrase 1/2 enzymes to suppress Wnt signaling. spandidos-publications.comnih.gov This was demonstrated by a reduction in the PAR-modification (PARsylation) of Axin2 in the presence of FH535. spandidos-publications.com Furthermore, FH535 was also observed to inhibit the auto-modification of PARP1, indicating a broader effect on PARP enzymatic activity. spandidos-publications.com This mechanism provides a more detailed understanding of how FH535 destabilizes β-catenin and inhibits the canonical Wnt pathway.

Regulation of Matrix Metalloproteinases (MMPs) by this compound (e.g., MMP-7, MMP-9)

FH535 has been found to modulate the expression of matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix and are often implicated in tumor invasion and metastasis. In studies using colon cancer cell lines (HT29 and SW480), FH535 treatment led to a dose-dependent downregulation of the mRNA expression of both MMP-7 and MMP-9. nih.gov

Similarly, in pancreatic cancer cells, microarray analyses also suggested that FH535 alters the expression of multiple genes involved in cancer progression, with specific investigations confirming the downregulation of MMP-7 and MMP-9. nih.gov Gelatin zymography performed on SW480 colon cancer cells confirmed that FH535 significantly suppressed the gelatinase activity of secreted MMP-9. nih.gov This regulation of MMPs represents a key mechanism by which FH535 can inhibit cancer cell motility and invasion. nih.gov

Investigations into this compound's Influence on Nitric Oxide Synthase (iNOS) and Nitric Oxide Production

The influence of FH535 on nitric oxide (NO) signaling appears to be context-dependent. In a study using the hepatocellular carcinoma cell line HepG2, FH535 was shown to downregulate the mRNA expression of inducible nitric oxide synthase (iNOS). spandidos-publications.comspandidos-publications.com Consistent with this finding, a Griess assay demonstrated that NO production was also reduced in HepG2 cells following treatment with FH535. spandidos-publications.comspandidos-publications.com In this context, iNOS is considered a target gene of the Wnt/β-catenin pathway, and its downregulation by FH535 is consistent with the compound's inhibitory effect on this pathway. spandidos-publications.com

Conversely, a different effect was observed in an in-vivo model of inflammation using zebrafish larvae. In this model, the pharmacological inhibition of β-catenin by FH535 was reported to induce high expression of iNOS. nih.gov This suggests that the regulatory effect of FH535 on iNOS and NO production may vary significantly depending on the cellular context, the specific signaling network active in the cell type, and the experimental model system.

Summary of FH535 Effects on Molecular Targets

| Target/Pathway | Modulation by FH535 | Observed Effect | Cell/Model System | Citation |

| PPARγ / PPARδ | Antagonist | Inhibits ligand-dependent transactivation | HCT116 | spandidos-publications.comresearchgate.net |

| Coactivator Recruitment | Inhibition | Blocks recruitment of GRIP1 and β-catenin to PPARs | HCT116 | spandidos-publications.comresearchgate.net |

| Tankyrase (TNKS1/2) | Inhibition | Reduces PARsylation of Axin2; Suppresses Wnt signaling | Osteosarcoma cells | spandidos-publications.com |

| MMP-7 / MMP-9 | Downregulation | Suppresses mRNA expression and gelatinase activity | Colon and Pancreatic Cancer Cells | nih.gov |

| iNOS / NO Production | Downregulation | Reduces iNOS mRNA and NO production | HepG2 | spandidos-publications.comspandidos-publications.com |

| iNOS | Upregulation | Induces high expression of iNOS | Zebrafish Larvae (LPS-induced) | nih.gov |

Interaction of this compound with Mitochondrial Bioenergetics and Redox Control

The compound FH535, initially identified as a dual inhibitor of the Wnt/β-catenin pathway and Peroxisome Proliferator-Activated Receptors (PPARs), also exerts significant effects on mitochondrial function. jcancer.org Research has revealed that its anticancer activities are not solely dependent on its canonical signaling inhibition but are also intricately linked to its ability to disrupt mitochondrial bioenergetics and redox homeostasis. jcancer.orgnih.gov This interaction is characterized by FH535 acting as a mitochondrial proton uncoupler, which triggers a cascade of metabolic and signaling events within the cell. jcancer.org

Oxidative phosphorylation is the primary metabolic pathway in mitochondria for ATP production, involving a series of protein complexes known as the electron transport chain (ETC). cancerbiomed.orgnih.govnih.gov FH535 directly interferes with this process by functioning as a mitochondrial proton uncoupler, a mechanism shared by the classic uncoupling agent FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone). jcancer.org As a proton uncoupler, FH535 facilitates the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. jcancer.org

This uncoupling of oxidation from phosphorylation is evident in measurements of cellular respiration. jcancer.org In studies using a Seahorse XF Analyzer, FH535 was shown to increase the oxygen consumption rate (OCR) in cells where ATP synthase was inhibited by oligomycin. jcancer.org This indicates that the electron transport chain continues to consume oxygen, but without the coupled production of ATP. The effect of FH535 on OCR is blocked by inhibitors of ETC complexes, such as rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor), confirming that its impact is dependent on a functional electron transport chain. jcancer.org Furthermore, FH535 has been shown to induce an increase in proton leak, contributing to oxidative stress. nih.gov This direct targeting of mitochondria is supported by experiments using purified mouse liver mitochondria, where FH535 demonstrated uncoupling activities. jcancer.org

A direct consequence of FH535's mitochondrial uncoupling activity is a significant reduction in mitochondrial ATP production. jcancer.org By disrupting the proton-motive force, FH535 prevents ATP synthase from efficiently converting ADP to ATP. jcancer.orgcancerbiomed.org Studies have confirmed that cells treated with FH535 exhibit decreased rates of mitochondrial ATP production. jcancer.org

Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of electron transport. preprints.orgmdpi.com The uncoupling of the ETC by compounds like FH535 can alter ROS generation. By increasing electron flow while inhibiting ATP synthesis, uncoupling can lead to an increase in electron leakage and subsequent formation of superoxide (B77818) anions, contributing to cellular oxidative stress. nih.govpreprints.org This increased oxidative stress is a key component of the cellular response to FH535. nih.gov

Cancer cells often exhibit metabolic reprogramming, such as a shift towards glycolysis even in the presence of oxygen (the Warburg effect), to support their high proliferative demands. researchgate.netnih.gov By crippling mitochondrial ATP production, FH535 forces a compensatory metabolic shift in cancer cells. Research shows that while mitochondrial ATP synthesis is inhibited by FH535, there is a corresponding increase in the rate of glycolytic ATP production. jcancer.org This suggests that cells attempt to compensate for the loss of mitochondrial energy output by upregulating glycolysis.

The combination of FH535 with other agents like sorafenib (B1663141) has been shown to synergistically inhibit hepatocellular carcinoma (HCC) proliferation, partly through the simultaneous disruption of both mitochondrial respiration and glycolysis. nih.govnih.govmdpi.com This highlights the compound's ability to impact the cell's metabolic plasticity. The metabolic reprogramming induced by cellular stress can be complex, often involving shifts in the utilization of glucose, glutamine, and fatty acids to fuel cellular processes and maintain survival. thno.orgcellsignal.com The disruption of mitochondrial function by FH535 is a significant stressor that drives such adaptive metabolic changes.

Autophagy is a cellular degradation and recycling process crucial for homeostasis, which can be either a survival or a death mechanism in cancer. nih.govnih.gov There is increasing evidence of crosstalk between the Wnt/β-catenin pathway and autophagy. nih.gov Studies have demonstrated that FH535 affects autophagy in hepatocellular carcinoma (HCC) cells. nih.govnih.gov Treatment with FH535 leads to an accumulation of autophagosomes, indicated by an increase in the lipid-bound form of LC3 (LC3-II), a key autophagy marker. nih.gov

Further investigation into the autophagic flux—the complete process of autophagy from autophagosome formation to lysosomal degradation—revealed that FH535 disrupts this process. nih.govnih.gov This disruption of the autophagic flux is a contributing factor to the anti-proliferative effects of FH535 in cancer cells. nih.govnih.govmdpi.com

Table 1: Effect of FH535 on Autophagy Markers in Huh7 HCC Cells

| Treatment Concentration | LC3-II Protein Expression | Autophagic Flux (ΔLC3-II) | p62 Protein Expression |

| Control | Baseline | Baseline | Baseline |

| FH535 (Dose-dependent) | Increased | Disrupted/Inhibited | Increased |

This table is a qualitative summary based on findings that FH535 treatment increases LC3-II and p62 levels and disrupts autophagic flux. nih.gov

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that becomes active when the cellular AMP/ATP ratio rises, signaling a low-energy state. The inhibition of mitochondrial ATP production by FH535 leads to such an increase in the AMP/ATP ratio. jcancer.org Consequently, FH535 treatment results in the robust activation of AMPK, as evidenced by the phosphorylation of both AMPK and its downstream target, ACC (Acetyl-CoA Carboxylase). jcancer.org

This activation of AMPK is an indirect effect of FH535's action as a mitochondrial uncoupler, rather than a direct consequence of its Wnt-inhibitory function. jcancer.org The rapid timeframe of AMPK activation (within 15 minutes of treatment) is inconsistent with a mechanism reliant on changes in Wnt-mediated gene transcription. jcancer.org Thus, FH535 is recognized as a compound that can independently activate AMPK and inhibit Wnt signaling through its primary effect on mitochondrial bioenergetics. jcancer.org

Crosstalk between FH535-Mediated Effects and Other Signaling Systems (e.g., PDGF/Src Pathway)

The cellular effects of FH535 extend beyond its primary targets, engaging in significant crosstalk with other critical signaling pathways. A notable example is its interaction with the Platelet-Derived Growth Factor (PDGF)/Src signaling axis. In pancreatic cancer cells, β-catenin can transcriptionally activate the gene for PDGF-B. This leads to an autocrine loop where secreted PDGF activates its receptor (PDGFR), which in turn activates the non-receptor tyrosine kinase Src.

Treatment with FH535, by inhibiting the Wnt/β-catenin pathway, effectively breaks this signaling cascade. Studies have shown that FH535 reduces the levels of PDGF-B and subsequently decreases the phosphorylation (activation) of Src and its downstream targets like cortactin in pancreatic cancer cells.

This demonstrates a clear line of crosstalk: FH535 → inhibits β-catenin → reduces PDGF-B transcription → decreases PDGFR activation → reduces Src activation

Furthermore, the pathways affected by FH535 are deeply interconnected. AMPK, which is activated by FH535, can negatively regulate pathways driven by growth factors. For example, AMPK activation is known to inhibit the mTOR pathway, which is often downstream of PDGF signaling. nih.gov Additionally, Src itself can play a role in regulating the interplay between autophagy and apoptosis, processes that are also modulated by FH535. nih.gov This complex network of interactions underscores how FH535's disruption of mitochondrial bioenergetics and Wnt signaling can have far-reaching consequences on the oncogenic signaling landscape of a cancer cell. jcancer.org

Table 2: Summary of FH535's Molecular Interactions

| Target/Process | Direct/Indirect Effect of FH535 | Consequence |

| Wnt/β-catenin Pathway | Direct Inhibition | Decreased transcription of target genes. jcancer.orgnih.gov |

| Mitochondrial Proton Gradient | Direct Uncoupling | Decreased mitochondrial membrane potential. jcancer.org |

| Oxidative Phosphorylation | Direct Uncoupling | Increased Oxygen Consumption Rate (OCR), decreased mitochondrial ATP production. jcancer.org |

| AMPK Signaling | Indirect Activation (via ↑AMP/ATP) | Activation of cellular energy sensor, phosphorylation of ACC. jcancer.org |

| Autophagic Flux | Modulation/Disruption | Accumulation of autophagosomes, inhibition of the complete autophagy process. nih.govnih.gov |

| PDGF/Src Pathway | Indirect Inhibition (via β-catenin) | Reduced PDGF-B expression and decreased Src phosphorylation. |

Impact of Fh535 Sodium Salt on Key Cellular Processes in Preclinical Models

Cellular Proliferation and Growth Inhibition by FH535 Sodium Salt

FH535 consistently demonstrates an ability to curb the uncontrolled growth characteristic of cancer cells. This inhibitory action is observed across a spectrum of cancer types and is dependent on both the concentration of the compound and the specific genetic context of the cancer cell line.

The anti-proliferative effects of FH535 are distinctly dose-dependent and vary significantly among different cancer cell lines. nih.gov In colon cancer, FH535 was found to inhibit the proliferation of both HT29 and SW480 cells in a dose-dependent manner, with calculated IC50 values of 18.6 μM and 33.2 μM, respectively. nih.gov Similarly, in non-small cell lung cancer A549 cells, the IC50 value for FH535 was determined to be 20 μM. cellmolbiol.org Studies on endometrial adenocarcinoma HEC-1A cells showed that a concentration of 10 μM had no effect, whereas 25 μM began to inhibit proliferation, and 50 μM led to cell death. researchgate.net In myeloid leukemia cell lines, FH535 demonstrated a potent suppressive effect with an IC50 of just 358 nM. nih.gov Furthermore, FH535 proved to be a potent growth inhibitor for triple-negative breast cancer cell lines (HCC38 and MDA-MB-231) but not for other non-triple-negative breast cancer cell lines like MCF-7 or T47D. doaj.org

| Cell Line | Cancer Type | IC50 Value | Source(s) |

| HT29 | Colon Cancer | 18.6 μM | nih.gov |

| SW480 | Colon Cancer | 33.2 μM | nih.gov |

| A549 | Non-Small Cell Lung Cancer | 20 μM | cellmolbiol.org |

| K562, HL60, etc. | Myeloid Leukemia | 358 nM | nih.gov |

| HEC-1A | Endometrial Adenocarcinoma | >25 μM | researchgate.net |

| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition Observed | doaj.org |

| HCC38 | Triple-Negative Breast Cancer | Inhibition Observed | doaj.org |

FH535 exerts its anti-proliferative effects in part by inducing cell cycle arrest, though the specific phase of arrest can be cell-type dependent. In pancreatic cancer cells, treatment with FH535 led to an accumulation of cells in the G2/M phase. nih.gov Similarly, in colorectal cancer cell lines DLD-1 and SW620, FH535 was shown to significantly induce G2/M arrest. cellmolbiol.org Conversely, in MKN45 gastric cancer cells, FH535 treatment resulted in the cell cycle being blocked in the G0/G1 phase. nih.gov The molecular mechanism underlying this cell cycle disruption often involves the downregulation of key regulatory proteins. For instance, in colon cancer cells, FH535 was found to downregulate the expression of cyclin D1, a critical protein for G1 phase progression. nih.govresearchgate.net

| Cell Line / Model | Cancer Type | Observed Cell Cycle Effect | Key Molecular Changes | Source(s) |

| Pancreatic Cancer Cells | Pancreatic Cancer | G2/M Phase Arrest | Not Specified | nih.gov |

| DLD-1, SW620 | Colorectal Cancer | G2/M Phase Arrest | Not Specified | cellmolbiol.org |

| MKN45 | Gastric Cancer | G0/G1 Phase Arrest | Not Specified | nih.gov |

| HT29, SW480 | Colon Cancer | Cell Cycle Arrest | Downregulation of Cyclin D1 | nih.govresearchgate.net |

Beyond halting proliferation, FH535 can also trigger programmed cell death, or apoptosis, in cancer cells. In studies involving myeloid leukemia cell lines, FH535 was shown to significantly potentiate apoptosis induced by the chemotherapy drug imatinib. nih.gov Research on MKN45 gastric cancer cells demonstrated that inhibiting the Wnt/β-catenin signaling pathway with FH535 led to an increased apoptosis rate. nih.gov This suggests that FH535 can render cancer cells more susceptible to cell death signals. However, in a study on non-small cell lung cancer A549 cells, the combination of FH535 and docetaxel (B913) led to mitotic catastrophism without changing caspase 3/7 activity, indicating that the cell death mechanism may not always follow the classical caspase-dependent apoptotic pathway. cellmolbiol.org

Modulation of Cell Motility and Invasive Phenotypes by this compound

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Preclinical studies show that FH535 can effectively disrupt these processes.

FH535 has been shown to significantly inhibit the migration and invasion of various cancer cells. In colon cancer SW480 cells, which exhibit strong motility, FH535 significantly decreased the migrating distance in wound-healing assays and markedly weakened the cells' invading capacity in Matrigel invasion assays. nih.govresearchgate.net Similar inhibitory effects on migration and invasion were observed in pancreatic cancer cells treated with FH535. medchemexpress.comnih.gov The compound also significantly inhibited the migration and invasion of triple-negative breast cancer cell lines MDA-MB231 and HCC38. doaj.org However, in one study using HEC-1A endometrial adenocarcinoma cells, FH535 did not alter cell migration, highlighting again the cell-type specific nature of its effects. researchgate.net

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to gain migratory and invasive properties, a key step in metastasis. mdpi.com FH535 has been shown to reverse the EMT phenotype in certain cancer models. nih.gov In radioresistant esophageal cancer cells, FH535 treatment reversed EMT phenotypes by increasing the expression of the epithelial marker E-cadherin. nih.gov The mechanism for this reversal is linked to the inhibition of the Wnt/β-catenin pathway. nih.gov Further mechanistic insight comes from studies in colon cancer, where FH535 induced a notable decrease in the protein levels of Snail and vimentin, which are key transcriptional and structural mediators of EMT. nih.gov

| Cell Line | Cancer Type | EMT Marker | Effect of FH535 | Source(s) |

| KYSE-150R | Esophageal Cancer | E-cadherin | Increased Expression | nih.gov |

| SW480 | Colon Cancer | Snail | Decreased Protein Level | nih.gov |

| SW480 | Colon Cancer | Vimentin | Decreased Protein Level | nih.gov |

Regulation of EMT-Associated Markers (e.g., Snail, Vimentin, E-cadherin) by this compound

The epithelial-mesenchymal transition is a critical process implicated in tumor invasion, metastasis, and the acquisition of therapeutic resistance. A hallmark of EMT is the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including Vimentin and the transcription factor Snail. Research in preclinical models has shown that FH535 can effectively reverse the EMT phenotype.

In a study utilizing a radioresistant esophageal squamous cell carcinoma cell line (KYSE-150R), which exhibits a distinct mesenchymal phenotype, treatment with FH535 led to a significant reversal of EMT characteristics. nih.gov This was evidenced by a notable increase in the expression of the epithelial marker E-cadherin. Concurrently, the expression of key mesenchymal markers was suppressed. Specifically, FH535 treatment resulted in a statistically significant decrease in the mRNA levels of both Vimentin and Snail. nih.gov These findings indicate that FH535 can modulate the expression of critical EMT-associated genes, thereby inhibiting the cellular changes associated with a more aggressive and invasive cancer phenotype. The mechanism underlying this reversal is attributed to the inhibition of the Wnt/β-catenin pathway, which is a known regulator of EMT. nih.govnih.gov

| EMT Marker | Effect of this compound Treatment | Preclinical Model |

| Snail | ↓ Decreased mRNA expression | Radioresistant esophageal cancer cells nih.gov |

| Vimentin | ↓ Decreased mRNA expression | Radioresistant esophageal cancer cells nih.gov |

| E-cadherin | ↑ Increased mRNA and protein expression | Radioresistant esophageal cancer cells nih.gov |

Impact of this compound on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. FH535 has been shown to exert potent anti-angiogenic effects by targeting multiple facets of the angiogenic process in preclinical cancer models.

A key mechanism through which tumors promote angiogenesis is the secretion of proangiogenic cytokines. In studies on pancreatic cancer, FH535 has been demonstrated to significantly repress the secretion of several of these critical factors. nih.gov Treatment of pancreatic cancer cells with FH535 resulted in a marked decrease in the secreted levels of Vascular Endothelial Growth Factor (VEGF), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov By curbing the release of these potent signaling molecules, FH535 disrupts the tumor's ability to stimulate the surrounding endothelial cells and initiate the formation of new blood vessels.

The anti-angiogenic activity of FH535 is further substantiated by its ability to downregulate the expression of a broad spectrum of angiogenesis-related genes within cancer cells. Microarray analyses of pancreatic cancer cells treated with FH535 revealed a comprehensive downregulation of genes critical for vascular development and remodeling. nih.gov

At both the mRNA and protein levels, FH535 was found to repress the expression of Angiopoietin-2 (ANGPT2), Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), Interferon-gamma (IFN-γ), Urokinase Plasminogen Activator Receptor (uPAR, gene PLAUR), Thrombopoietin (THPO), and Tissue Inhibitor of Metalloproteinases 1 (TIMP1). nih.gov Furthermore, the expression of basic Fibroblast Growth Factor (bFGF) protein was also downregulated. nih.gov This multi-targeted downregulation of key angiogenic regulators underscores the robust anti-angiogenic potential of FH535.

| Gene/Protein | Effect of this compound Treatment | Level of Downregulation | Preclinical Model |

| ANGPT2 | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |

| VEGFR3 | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |

| IFN-γ | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |

| THPO | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |

| TIMP1 | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |

| bFGF | ↓ Downregulated | Protein | Pancreatic Cancer Cells nih.gov |

| uPAR | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |

The inhibitory effects of FH535 on proangiogenic factor secretion and gene expression translate into tangible anti-angiogenic outcomes in both laboratory and living models. In vitro, the supernatant collected from pancreatic cancer cells treated with FH535 demonstrated a significantly reduced capacity to support the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), a standard assay for assessing angiogenic potential. nih.gov

These findings are corroborated by in vivo studies. In pancreatic cancer xenograft models, administration of FH535 led to a significant reduction in microvessel density within the tumors, indicating a potent inhibition of tumor-associated angiogenesis. nih.gov Further in vivo evidence comes from studies in zebrafish embryos, where FH535 treatment effectively inhibited the budding and outgrowth of intersegmental vessels. researchgate.net

Alterations in Cancer Stemness and Differentiation by this compound

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to conventional therapies. Targeting CSCs is a critical strategy for improving long-term cancer treatment outcomes.

Preclinical research has identified FH535 as an agent capable of modulating the CSC phenotype. In pancreatic cancer models, treatment with FH535 has been shown to directly impact the expression of well-established CSC surface markers. nih.gov Specifically, real-time PCR and flow cytometry analyses confirmed that FH535 significantly downregulated the expression of CD24 and CD44. nih.gov These markers are frequently used to identify and isolate pancreatic CSCs, and their downregulation by FH535 suggests an impairment of CSC stemness properties. By altering the CSC population, FH535 may contribute to a reduction in tumor-initiating capacity and an increased sensitivity to other therapeutic interventions.

Investigating the Impairment of CSC Stemness by this compound

This compound has been identified as a dual inhibitor of the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs). jcancer.org This inhibitory action is central to its ability to impair the stemness of cancer stem cells (CSCs). The Wnt/β-catenin pathway is a critical regulator of normal stem cell self-renewal and its aberrant activation is a frequent driver of cancer progression and the maintenance of a CSC phenotype. semanticscholar.orgnih.gov

In preclinical studies across various cancer types, FH535 has demonstrated the capacity to suppress the characteristics associated with cancer stemness. Research on colon cancer cells, specifically the HT29 cell line, has shown that treatment with FH535 leads to a reduction in the expression of key CSC markers. nih.govresearchgate.net Similarly, in pancreatic cancer models, FH535 has been observed to diminish the population of CD24+/CD44+ cells, which are recognized markers for pancreatic CSCs. jcancer.orgsemanticscholar.org

The mechanism underlying this impairment of CSC stemness is the targeted inhibition of the β-catenin/T-cell factor (TCF) transcriptional complex. jcancer.orgresearchgate.net By disrupting this interaction, FH535 effectively downregulates the expression of downstream target genes that are essential for maintaining the self-renewal and pluripotent properties of CSCs. nih.gov Studies in liver cancer stem cells (LCSCs) and hepatocellular carcinoma (HCC) cell lines have confirmed that FH535 inhibits β-catenin/TCF/LEF-dependent luciferase reporter activity, providing direct evidence of its on-target effect. nih.gov This inhibition of Wnt/β-catenin signaling ultimately leads to a decrease in the expression of CSC markers and a reduction in the CSC-like phenotype. jcancer.org

Table 1: Effect of FH535 on Cancer Stem Cell Markers in Preclinical Models

| Cancer Type | Cell Line(s) | CSC Markers Investigated | Observed Effect of FH535 | Reference(s) |

|---|---|---|---|---|

| Colon Cancer | HT29 | CD24, CD44, CD133 | Downregulation of expression | nih.govresearchgate.net |

| Pancreatic Cancer | Not specified | CD24, CD44 | Reduction in CD24+/CD44+ population | jcancer.orgsemanticscholar.org |

| Liver Cancer | LCSCs, Huh7, PLC | Not specified | Inhibition of β-catenin/TCF/LEF activity | nih.gov |

Modulation of Radiosensitivity by this compound

The development of radioresistance is a significant obstacle in cancer therapy. The Wnt/β-catenin signaling pathway has been implicated in the acquisition of radioresistance in various cancers. nih.govnih.gov Preclinical evidence indicates that this compound can act as a radiosensitizer, effectively enhancing the cytotoxic effects of radiation in cancer cells that have developed resistance.

A key study focused on the radioresistant esophageal cancer cell line, KYSE-150R, demonstrated that treatment with FH535 significantly increased the cells' sensitivity to radiation. nih.gov The combination of FH535 and irradiation resulted in a more pronounced suppression of cell proliferation compared to either treatment alone. nih.gov Furthermore, colony formation assays confirmed that FH535 treatment enhanced the efficacy of radiotherapy in these radioresistant cells. nih.gov This radiosensitizing effect is attributed to the ability of FH535 to inhibit the activated Wnt/β-catenin pathway in the radioresistant cells. nih.govnih.gov

Table 2: Radiosensitizing Effects of FH535 in Radioresistant Esophageal Cancer Cells

| Cell Line | Treatment | Outcome Measure | Result | Reference(s) |

|---|---|---|---|---|

| KYSE-150R | FH535 + Irradiation (8 Gy) | Cell Proliferation (CCK8 assay) | Effective suppression of proliferation rates compared to FH535 alone | nih.gov |

| KYSE-150R | FH535 | Colony Forming Assay | Significant enhancement of radiotherapy effect | nih.gov |

The cellular response to radiation-induced DNA damage is a critical determinant of radiosensitivity. Efficient DNA repair mechanisms can counteract the lethal effects of radiation, contributing to radioresistance. The Wnt/β-catenin pathway is known to be involved in the DNA damage response. mdpi.com

Investigational Applications and Preclinical Studies of Fh535 Sodium Salt

Research in Oncological Models

The Wnt/β-catenin signaling pathway is frequently activated in pancreatic cancer, contributing to tumor progression. nih.gov Preclinical studies have explored FH535's efficacy in various pancreatic cancer models, demonstrating its potential to inhibit tumor growth, metastasis, and angiogenesis. nih.govnih.gov

In vitro studies using human pancreatic cancer cell lines PANC-1 and BxPC-3 showed that FH535 could inhibit cell metastasis and growth. nih.gov Specifically, in PANC-1 cells, FH535 treatment led to a decrease in both nuclear and total β-catenin levels. nih.gov Further investigations confirmed that FH535 suppressed TCF-dependent transcription, a key step in the β-catenin signaling pathway. nih.gov Wound healing, invasion, and adhesion assays all revealed a significant inhibition of metastatic capabilities in pancreatic cancer cells following treatment with FH535. nih.gov

In vivo research using pancreatic cancer xenografts in mice demonstrated that FH535 administration repressed tumor growth. nih.gov The anti-tumor effect became statistically significant by day 13 of treatment compared to the control group. nih.gov Beyond inhibiting growth, FH535 was found to remodel the tumor microenvironment by repressing angiogenesis. nih.govoncotarget.com It inhibited the secretion of several proangiogenic cytokines and repressed angiogenesis both in vitro and in vivo. nih.govoncotarget.com

Furthermore, investigations into pancreatic cancer stem cells (CSCs) revealed that FH535 impairs their stemness. nih.govoncotarget.com The compound was shown to downregulate the expression of pancreatic CSC markers CD24 and CD44 in CFPAC-1 cells, leading to a reduction in the CD24+/CD44+ cell population, which is believed to represent pancreatic CSCs. nih.gov

| Model System | Key Findings | Affected Markers/Pathways |

|---|---|---|

| PANC-1, BxPC-3 Cell Lines | Inhibited cell metastasis (migration, invasion, adhesion) and growth. nih.gov | Downregulated nuclear and total β-catenin (in PANC-1); Suppressed TCF-dependent transcription. nih.gov |

| Pancreatic Cancer Xenografts (in vivo) | Repressed tumor growth and angiogenesis. nih.govoncotarget.com | Decreased microvessel density. nih.gov |

| CFPAC-1 Cell Line | Impaired cancer stem cell (CSC) stemness. nih.gov | Downregulated CSC markers CD24 and CD44. nih.govoncotarget.com |

| PANC-1 Supernatant on HUVECs | Inhibited angiogenesis (tube formation). nih.gov | Reduced secretion of VEGF, IL-6, IL-8, TNF-α. nih.govoncotarget.com |

Aberrant Wnt/β-catenin signaling is a hallmark of colorectal cancer (CRC), making it a prime target for therapeutic intervention. nih.govresearchgate.net Studies on the effect of FH535 in CRC models have shown significant anti-proliferative and anti-motility effects. nih.gov

In vitro experiments on the human colon cancer cell lines HT29 and SW480 demonstrated that FH535 significantly inhibited cell proliferation in a dose-dependent manner and suppressed their clonogenic ability. nih.govresearchgate.net Cell cycle analysis revealed that FH535 induced cell cycle arrest, significantly decreasing the proportion of cells in the S phase and increasing the proportion in the G0/G1 phase. nih.govresearchgate.net Furthermore, FH535 was shown to inhibit the migration and invasion of SW480 cells. researchgate.netnih.gov

Mechanistically, FH535 effectively targets the Wnt/β-catenin pathway in these cells. nih.gov It was found to downregulate key target genes of the pathway, including cyclin D1 and survivin, at both the mRNA and protein levels. nih.govnih.gov For its anti-motility effects, FH535 downregulated the expression of matrix metalloproteinase-7 (MMP-7) and matrix metalloproteinase-9 (MMP-9), as well as the epithelial-to-mesenchymal transition markers Snail and vimentin. nih.govnih.gov In HT29 cells, FH535 also reduced the expression of cancer stem cell markers CD24, CD44, and CD133. nih.govnih.gov In vivo studies using colon cancer xenografts confirmed that FH535 inhibited tumor growth. researchgate.netnih.gov

| Model System | Key Findings | Affected Markers/Pathways |

|---|---|---|

| HT29, SW480 Cell Lines | Inhibited cell proliferation and colony formation; Induced G0/G1 cell cycle arrest. nih.govresearchgate.netsigmaaldrich.cn | Downregulated Cyclin D1, Survivin. nih.govnih.gov |

| SW480 Cell Line | Suppressed cell migration and invasion. researchgate.netnih.gov | Downregulated MMP-7, MMP-9, Snail, Vimentin. nih.govnih.gov |

| HT29 Cell Line | Repressed cancer stem cell marker expression. nih.gov | Downregulated CD24, CD44, CD133. nih.govnih.gov |

| Colon Cancer Xenografts (in vivo) | Inhibited tumor growth. researchgate.netnih.gov | N/A |

Activation of the Wnt/β-catenin pathway is observed in a significant portion of hepatocellular carcinomas (HCC). nih.gov FH535 has been investigated as a potential therapeutic agent targeting both HCC cells and liver cancer stem cells (LCSCs). nih.govplos.org

Studies using HCC cell lines, including HLF, PLC/PRF/5, Huh7, Hep3B, PLC, and HepG2, demonstrated that FH535 inhibits cell proliferation in a dose-dependent manner. spandidos-publications.complos.orgspandidos-publications.com This inhibition is associated with a decrease in the percentage of cells in the S phase of the cell cycle and the induction of apoptosis, as evidenced by the observation of pyknotic nuclei in treated cells. plos.orgspandidos-publications.com The compound was also shown to suppress the motility of HCC cells. spandidos-publications.comnih.gov

The mechanism of action involves the downregulation of key Wnt/β-catenin target genes. FH535 treatment reduced the expression of Cyclin D1 and Survivin. nih.govplos.org It also decreased the expression of matrix metalloproteinase 9 (MMP-9), which is consistent with its effect on cell motility. spandidos-publications.comnih.gov In HepG2 cells, FH535 was shown to decrease β-catenin protein expression and subsequently reduce the expression and production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), respectively, which may contribute to its anti-proliferative effects. spandidos-publications.com Importantly, FH535 was effective at inhibiting β-catenin-responsive reporter genes, confirming its activity against the signaling pathway in both LCSC and HCC cell lines. plos.org

| Model System | Key Findings | Affected Markers/Pathways |

|---|---|---|

| LCSC, Huh7, Hep3B, PLC Cell Lines | Inhibited proliferation; Decreased percentage of cells in S phase. plos.org | Reduced expression of Cyclin D1 and Survivin. nih.govplos.org |

| HLF, PLC/PRF/5 Cell Lines | Suppressed cell proliferation and motility; Induced apoptosis. spandidos-publications.comnih.gov | Downregulated Cyclin D1 and MMP-9. spandidos-publications.comnih.gov |

| HepG2 Cell Line | Inhibited cell proliferation. spandidos-publications.com | Decreased β-catenin, iNOS mRNA, and NO production. spandidos-publications.com |

The Wnt signaling pathway is also activated in various types of breast cancer, where it is implicated in tumor progression and metastasis. nih.govnih.gov Preclinical research has shown that FH535 can inhibit malignant phenotypes in specific subtypes of breast cancer cells. nih.govplos.org

In vitro studies demonstrated that FH535 significantly inhibits the growth, migration, and invasion of triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and HCC38. nih.govnih.gov Notably, this inhibitory effect on growth was selective. When cultured in a three-dimensional type I collagen gel, which mimics an in vivo microenvironment, FH535 was a potent growth inhibitor for the TNBC cell lines but not for other non-TNBC cell lines such as MCF-7, T47D, or SK-Br3. nih.govplos.org Interestingly, the observed growth inhibition in TNBC cells was not accompanied by the induction of apoptosis. nih.govplos.org

Mechanistic analysis in MDA-MB-231 cells revealed that FH535 treatment markedly inhibited the expression of NEDD9 (Neural Precursor Cell Expressed, Developmentally Down-Regulated 9), a protein associated with cancer cell invasion and migration. nih.govnih.gov

| Model System | Key Findings | Affected Markers/Pathways |

|---|---|---|

| MDA-MB-231, HCC38 (TNBC) | Inhibited cell growth, migration, and invasion. nih.govnih.gov | Markedly inhibited NEDD9 expression. nih.govnih.gov |

| MCF-7, T47D, SK-Br3 (non-TNBC) | Did not significantly inhibit growth in 3D collagen gels. nih.govplos.org | N/A |

The Wnt signaling pathway is known to be overactive in non-small cell lung cancer (NSCLC), presenting a potential therapeutic target. cellmolbiol.orgcellmolbiol.org Preclinical studies have evaluated FH535's effects, particularly in combination with standard chemotherapy.

In research involving the NSCLC cell line A549, FH535 demonstrated antiproliferative effects. cellmolbiol.org When used in combination with docetaxel (B913), a common chemotherapy agent, FH535 was shown to cause mitotic catastrophism, a form of cell death resulting from aberrant mitosis. cellmolbiol.org This combined treatment reduced mitotic activity and cell proliferation. cellmolbiol.org Importantly, the study also utilized the normal human lung fibroblast cell line BEAS-2B to assess toxicity. The findings indicated that FH535 caused little damage to these healthy lung cells, even at high doses, suggesting a potential therapeutic window. cellmolbiol.org

| Model System | Key Findings | Affected Markers/Pathways |

|---|---|---|

| A549 (NSCLC) | Showed antiproliferative effect; Caused mitotic catastrophism when combined with docetaxel. cellmolbiol.org | Reduced mitotic activity and BrdU incorporation. cellmolbiol.org |

| BEAS-2B (Normal Lung) | Showed low toxicity. cellmolbiol.org | N/A |

Acquired radioresistance is a significant challenge in the treatment of esophageal cancer, and the Wnt/β-catenin pathway has been implicated in this process. nih.govd-nb.info Studies have investigated whether inhibiting this pathway with FH535 could re-sensitize resistant cancer cells to radiation.

Research was conducted on the radioresistant esophageal cancer cell line KYSE-150R. nih.gov Treatment with FH535 was found to significantly decrease the radiation survival fraction of these cells, indicating an increase in radiosensitivity. nih.govd-nb.info The mechanism for this sensitization appears to involve the impairment of DNA repair, as neutral comet assays showed that FH535 hinders the repair of DNA double-stranded breaks. nih.govd-nb.info

Furthermore, FH535 was shown to reverse the epithelial-to-mesenchymal transition (EMT) phenotype in KYSE-150R cells, a process associated with increased malignancy and treatment resistance. nih.gov This was evidenced by an increase in the expression of E-cadherin, an epithelial marker. nih.govd-nb.info The study confirmed that in the resistant KYSE-150R cells, the Wnt/β-catenin pathway was activated, and FH535 treatment led to a decrease in nuclear β-catenin. nih.gov

| Model System | Key Findings | Affected Markers/Pathways |

|---|---|---|

| KYSE-150R (Radioresistant) | Increased radiosensitivity and decreased radiation survival fraction. nih.govd-nb.info | Impaired DNA double-stranded break repair. nih.gov |

| Reversed EMT phenotype. nih.gov | Increased E-cadherin expression. nih.govd-nb.info | |

| Inhibited Wnt/β-catenin pathway. nih.gov | Decreased nuclear β-catenin expression. nih.gov |

Osteosarcoma Preclinical Investigations with FH535 Sodium Salt

Preclinical research has identified FH535 as a compound with significant inhibitory effects on osteosarcoma (OS), the most prevalent primary malignant bone tumor in children and adolescents. plos.org Studies have demonstrated that FH535 is cytotoxic across a range of osteosarcoma cell lines while being well-tolerated by normal human osteoblast cells. researchgate.net This selective toxicity highlights its potential as a targeted therapeutic agent.

In vitro studies have shown that FH535 effectively suppresses the proliferation, invasion, and migration of osteosarcoma cells. plos.org The mechanism underlying these effects is linked to its ability to downregulate the Wnt/β-catenin signaling pathway, which is frequently activated aberrantly in this type of cancer. plos.orgresearchgate.net Specifically, FH535 has been found to inhibit the enzymatic activity of tankyrase 1/2 (TNKS1/2). researchgate.netnih.gov This inhibition prevents the degradation of Axin2, a key component of the β-catenin destruction complex, ultimately suppressing Wnt signaling. researchgate.netnih.gov Further mechanistic analysis revealed that FH535 also inhibits the auto-modification of PARP1, which may contribute to its anti-cancer effects. researchgate.netnih.gov

The downstream consequences of this pathway inhibition include the reduced expression of critical proteins involved in tumor progression, such as Cyclin D1 and matrix metalloproteinase-2 (MMP-2). plos.org Cyclin D1 is essential for cell cycle progression, and its downregulation contributes to the observed inhibition of tumor growth both in vitro and in vivo. plos.org In xenograft mouse models, administration of FH535 led to a reduction in the size of osteosarcoma tumors. plos.org

Furthermore, preclinical investigations have explored the efficacy of FH535 in chemotherapy-resistant osteosarcoma. An in vitro model of doxorubicin-resistant OS cells was found to be highly responsive to treatment with FH535, suggesting that Wnt-targeting therapeutics could be a promising strategy for cases of recurrent or resistant osteosarcoma. researchgate.netnih.gov

Table 1: Summary of Preclinical Findings for FH535 in Osteosarcoma

| Model System | Key Findings | Reported Mechanism of Action | Reference |

|---|---|---|---|

| F5M2 Osteosarcoma Cells (in vitro) | Inhibited cell proliferation, invasion, and migration. | Downregulation of Wnt/β-catenin signaling; reduced expression of Cyclin D1 and MMP-2. | plos.org |

| F5M2 Xenograft (in vivo) | Suppressed tumor growth and reduced tumor size. | Inhibition of Cyclin D1. | plos.org |

| 143b, U2OS, SaOS-2, HOS, K7M2 Osteosarcoma Cell Lines (in vitro) | Exhibited high cytotoxicity to OS cells but not to normal human osteoblasts. Inhibited cell viability and colony-forming ability. | Inhibition of Wnt signaling through tankyrase 1/2 and PARP1. | researchgate.net |

| Doxorubicin-Resistant OS Cells (in vitro) | Cells demonstrated high sensitivity and responsiveness to FH535 treatment. | Inhibition of Wnt signaling pathway, which may be a dependency in chemoresistant cells. | researchgate.netnih.gov |

Biliary Tract Cancer Preclinical Investigations with this compound

Preclinical research into the effects of FH535 on biliary tract cancer (BTC) is less extensive than for other malignancies, but initial studies have indicated its potential activity. Biliary tract cancers are a heterogeneous group of aggressive malignancies where standard chemotherapy offers limited benefits, creating a need for novel targeted therapies. nih.govcreighton.edu

The Wnt/β-catenin signaling pathway, a primary target of FH535, plays a role in the pathology of cholangiocarcinoma (CCA), a major form of BTC. mdpi.com In a comparative study evaluating several Wnt/β-catenin inhibitors, FH535 was identified as the most potent compound against human biliary tract cancer cells cultured in vitro. plos.orguky.edu This finding suggests that the molecular pathways targeted by FH535 are active and relevant in BTC cells. The superior potency of FH535 in this context may be linked to its dual inhibitory action on both the Wnt/β-catenin pathway and peroxisome proliferator-activated receptors (PPARs). plos.orguky.edu While these initial in vitro results are promising, further preclinical investigations, including in vivo models, are needed to fully establish the therapeutic potential of FH535 for patients with biliary tract cancer. nih.gov

Investigational Combinatorial Strategies with this compound (e.g., with Sorafenib)

To enhance therapeutic efficacy and overcome potential resistance, FH535 has been investigated in combination with other anti-cancer agents, most notably the multi-kinase inhibitor Sorafenib (B1663141). uky.edunih.gov These preclinical studies have focused primarily on hepatocellular carcinoma (HCC), where both the Wnt/β-catenin and Ras/Raf/MAPK pathways (targeted by Sorafenib) are often dysregulated. uky.edu

Research demonstrates a potent synergistic effect when FH535 and Sorafenib are used in combination. uky.edunih.gov This combination therapy leads to a significant inhibition of HCC cell and liver cancer stem cell (LCSC) proliferation, going beyond the effects of either drug used alone. nih.gov The primary mechanism for this synergy is the simultaneous disruption of two critical cellular energy pathways: mitochondrial respiration and glycolysis. uky.edu While single-agent treatments had varied effects on these pathways depending on the cell line, the combination of FH535 and Sorafenib consistently and significantly reduced both processes, effectively creating a bioenergetic crisis within the cancer cells. uky.edu

This disruption of cellular bioenergetics precedes the induction of apoptosis (programmed cell death). uky.edu The combination treatment has been shown to enhance the cleavage of poly (ADP-ribose) polymerase (PARP) and inhibit the levels of key survival proteins such as Cyclin D1, Bcl-2, and c-MYC, further promoting cancer cell death. nih.gov These findings support the therapeutic potential of combining FH535 with Sorafenib as a strategy to target the metabolic plasticity and heterogeneity of tumors like HCC. uky.eduresearchgate.net

Table 2: Effects of FH535 and Sorafenib Combination in Preclinical HCC Models

| Cell Lines | Observed Effect of Combination | Underlying Mechanism | Reference |

|---|---|---|---|

| Huh7, PLC/PRF/5 (HCC Cells) | Synergistic inhibition of cell proliferation. | Simultaneous and significant reduction of both mitochondrial respiration and glycolytic rates. | uky.edu |

| HCC Cells and Liver Cancer Stem Cells | Enhanced induction of apoptosis. | Increased cleaved PARP; inhibition of Cyclin D1, Bcl-2, survivin, and c-MYC. | nih.gov |

| Huh7 Cells | Disruption of autophagic flux. | Contributory effect of Wnt/β-catenin pathway inhibition by FH535. | nih.gov |

| HCC Xenograft Mouse Model | Decreased tumor progression. | Inhibition of Wnt/β-catenin pathway. | nih.gov |

Research in Metabolic Disorders (General Research Directions)

The investigational scope of FH535 extends beyond oncology into the field of metabolic disorders. This research direction is primarily based on its established mechanism as a dual inhibitor of both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARδ. nih.gov

PPARs are ligand-activated transcription factors that play a central role in the regulation of systemic metabolism. nih.govmdpi.com PPARγ is a master regulator of adipogenesis (fat cell formation), lipid metabolism, and insulin (B600854) sensitivity, making it a key therapeutic target for metabolic diseases like type 2 diabetes. nih.govfrontiersin.org Pharmacological agonists of PPARγ, such as thiazolidinediones, have been used as potent insulin-sensitizing drugs. mdpi.com

Given that FH535 acts as an antagonist of PPARγ and PPARδ, its potential to modulate these critical metabolic pathways is a subject of research interest. nih.gov By inhibiting PPAR signaling, FH535 could influence gene networks involved in glucose homeostasis, lipid storage, and inflammation. nih.govmdpi.com Furthermore, RNA sequencing analysis of cancer cells treated with FH535 has revealed that the compound prominently alters multiple biological pathways associated with metabolism. nih.gov

The intersection of the Wnt/β-catenin pathway and metabolism is also an area of active investigation. Aberrant Wnt signaling is known to contribute to metabolic reprogramming in cancer cells, a process that allows for enhanced cell growth and proliferation. mdpi.com The ability of FH535 to inhibit both PPAR and Wnt signaling suggests its potential application in studying and possibly intervening in diseases characterized by dysregulated cellular metabolism.

Advanced Methodologies and Research Approaches in Fh535 Sodium Salt Studies

In Vitro Cell Culture Models

In vitro studies, utilizing established cell lines, have been a cornerstone of FH535 research, allowing for controlled and detailed examination of its cellular and molecular effects.

Selection and Characterization of Diverse Carcinoma Cell Lines for FH535 Sodium Salt Studies

A wide array of carcinoma cell lines has been employed in studies of FH535, reflecting the broad interest in its activity across different cancer types. The selection of these cell lines is critical, as each possesses unique genetic and phenotypic characteristics that can influence the experimental outcomes. Researchers have utilized cell lines derived from various human cancers, including but not limited to colorectal, gastric, hepatocellular, breast, lung, pancreatic, and prostate cancers.

For instance, in colorectal cancer research, cell lines such as SW480 and HCT116 have been prominent models. axonmedchem.com Gastric cancer studies have frequently involved the SGC-7901 and BGC-823 cell lines. The effects of FH535 on hepatocellular carcinoma have been investigated using Huh7 and Hep3B cells. In the context of breast cancer, various cell lines have been used to explore the compound's impact. Research into lung cancer has utilized cell lines like A549 and H1299. Pancreatic cancer studies have often employed PANC-1 and BxPC-3 cells. For prostate cancer, the PC-3 and DU145 cell lines have been instrumental in castration-resistant prostate cancer (CRPC) models.

The diversity of cell lines extends to other cancers as well, including melanoma (A375, B16F10), anaplastic thyroid cancer (SW1736, 8505C), osteosarcoma (U2OS, MG-63), ovarian cancer (SKOV3, OVCAR-3), bladder cancer (T24, 5637), cervical cancer (HeLa, SiHa), oral squamous cell carcinoma (SCC-9, CAL-27), glioblastoma (U87, U251), renal cell carcinoma (786-O, ACHN), nasopharyngeal carcinoma (CNE-1, CNE-2), esophageal squamous cell carcinoma (EC9706, Eca-109), gallbladder cancer (GBC-SD, SGC-996), salivary adenoid cystic carcinoma (SACC-83, SACC-LM), thyroid carcinoma (TPC-1, B-CPAP), tongue squamous cell carcinoma (SCC-4, SCC-25), urothelial carcinoma of the bladder (T24, J82), vulvar squamous cell carcinoma (A431, SW954), laryngeal squamous cell carcinoma (Hep-2, AMC-HN-8), hypopharyngeal squamous cell carcinoma (FaDu, Detroit 562), and mucoepidermoid carcinoma (MEC-1, MEC-2).

This extensive use of diverse cell lines allows for a broad screening of FH535's activity and provides insights into cancer types that may be particularly susceptible to its effects.

Table 1: Selected Carcinoma Cell Lines Used in this compound Research

| Cancer Type | Cell Lines | References |

|---|---|---|

| Colorectal Cancer | SW480, HCT116 | axonmedchem.com |

| Gastric Cancer | SGC-7901, BGC-823 | |

| Hepatocellular Carcinoma | Huh7, Hep3B | |

| Melanoma | A375, B16F10 | |

| Anaplastic Thyroid Cancer | SW1736, 8505C | |

| Osteosarcoma | U2OS, MG-63 | |

| Prostate Cancer (CRPC) | PC-3, DU145 | |

| Lung Cancer | A549, H1299 | |

| Pancreatic Cancer | PANC-1, BxPC-3 | |

| Bladder Cancer | T24, 5637 | |

| Cervical Cancer | HeLa, SiHa |

Cell Viability and Proliferation Assays (e.g., MTS, CCK8, Resazurin, Colony Formation Assays)

A fundamental aspect of in vitro FH535 research is the assessment of its impact on cancer cell viability and proliferation. Various quantitative assays are employed for this purpose. Commonly used methods include MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and CCK-8 (Cell Counting Kit-8) assays, which are colorimetric assays that measure the metabolic activity of viable cells. These studies have consistently shown that FH535 inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.

In addition to short-term proliferation assays, colony formation assays are utilized to evaluate the long-term effects of FH535 on the ability of single cells to grow into colonies. This assay provides insight into the compound's cytostatic or cytotoxic effects over a more extended period.

Cell Motility and Invasion Assays (e.g., Wound Healing, Transwell Assays, Adhesion Assays)

The metastatic potential of cancer cells is a critical area of investigation, and in vitro assays are essential for studying the effects of FH535 on cell motility and invasion. The wound healing assay, or scratch assay, is a straightforward method to assess cell migration. In this assay, a "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured. Studies have demonstrated that FH535 can suppress the migration of gastric cancer and osteosarcoma cells.

Transwell assays, also known as Boyden chamber assays, are used to evaluate both cell migration and invasion. For migration assays, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane to the lower chamber. To assess invasion, the membrane is coated with a basement membrane extract, such as Matrigel, which mimics the extracellular matrix. FH535 has been shown to inhibit the invasion and migration of gastric cancer, breast cancer, and osteosarcoma cells in Transwell assays.

Flow Cytometry for Cell Cycle Analysis and Phenotypic Characterization

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In FH535 research, flow cytometry is frequently employed for cell cycle analysis. By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. Multiple studies have reported that FH535 can induce cell cycle arrest, often at the G0/G1 or G1 phase, in various cancer cell lines, including hepatocellular carcinoma and castration-resistant prostate cancer cells. This arrest prevents the cells from progressing through the cell cycle and dividing.

Furthermore, flow cytometry can be used for phenotypic characterization by labeling cells with fluorescently tagged antibodies against specific cell surface or intracellular proteins. This allows for the identification and quantification of cell populations with distinct characteristics.

In Vivo Preclinical Animal Models

To complement in vitro findings, in vivo studies using preclinical animal models are crucial for evaluating the efficacy of FH535 in a more complex biological system.

Establishment and Utilization of Xenograft Models for this compound Evaluation

Xenograft models are the most common in vivo approach for studying the effects of FH535. These models involve the transplantation of human cancer cells into immunodeficient mice, typically nude mice. Once the tumors are established, the mice are treated with FH535, and tumor growth is monitored over time.